molecular formula C15H11ClF3NO2 B5703199 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide

Cat. No.: B5703199
M. Wt: 329.70 g/mol
InChI Key: PGQQJSYHWHVWSX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide, also known as CTB, is the histone acetyltransferase (HAT) activity of p300/EP300/E1A binding protein . This protein plays a crucial role in regulating gene expression through chromatin remodeling.

Mode of Action

CTB acts as a small molecule activator of HAT . By binding to the p300/EP300/E1A protein, it enhances the protein’s HAT activity, leading to increased acetylation of histones. This acetylation alters the structure of chromatin, the material that makes up chromosomes, making the DNA more accessible for transcription and ultimately leading to changes in gene expression .

Biochemical Pathways

The activation of HAT by CTB affects the chromatin remodeling pathway . Chromatin remodeling is a key mechanism in the regulation of gene expression. By altering the acetylation status of histones, CTB can influence the compactness of the chromatin structure, thereby controlling the accessibility of the DNA for transcription machinery and influencing gene expression .

Pharmacokinetics

The compound is known to be soluble in dmso , which suggests it may have good bioavailability

Result of Action

The activation of HAT and the subsequent alteration of chromatin structure by CTB can lead to changes in gene expression . This can have various effects at the molecular and cellular level, depending on the specific genes that are affected. For example, it might serve as a therapeutic agent for treating complications of cognitive dysfunction including neuropsychiatric, neurodevelopmental, and neurodegenerative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 2-methoxybenzoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include derivatives with different substituents on the aromatic ring.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include alcohols.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in drug development .

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO2/c1-22-13-5-3-2-4-10(13)14(21)20-9-6-7-12(16)11(8-9)15(17,18)19/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQQJSYHWHVWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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